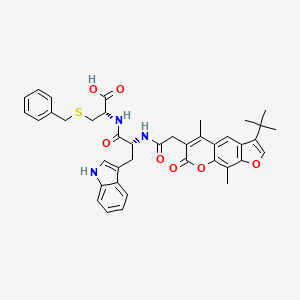

C40H41N3O7S

Description

Properties

Molecular Formula |

C40H41N3O7S |

|---|---|

Molecular Weight |

707.8 g/mol |

IUPAC Name |

(2S)-3-benzylsulfanyl-2-[[(2R)-2-[[2-(3-tert-butyl-5,9-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoic acid |

InChI |

InChI=1S/C40H41N3O7S/c1-22-27-16-29-30(40(3,4)5)19-49-35(29)23(2)36(27)50-39(48)28(22)17-34(44)42-32(15-25-18-41-31-14-10-9-13-26(25)31)37(45)43-33(38(46)47)21-51-20-24-11-7-6-8-12-24/h6-14,16,18-19,32-33,41H,15,17,20-21H2,1-5H3,(H,42,44)(H,43,45)(H,46,47)/t32-,33-/m1/s1 |

InChI Key |

CQYGISCFWOZZBR-CZNDPXEESA-N |

Isomeric SMILES |

CC1=C(C(=O)OC2=C(C3=C(C=C12)C(=CO3)C(C)(C)C)C)CC(=O)N[C@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@H](CSCC6=CC=CC=C6)C(=O)O |

Canonical SMILES |

CC1=C(C(=O)OC2=C(C3=C(C=C12)C(=CO3)C(C)(C)C)C)CC(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CSCC6=CC=CC=C6)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-N’- (propan-2-ylidene)benzenesulfonohydrazide typically involves the reaction of 4-methylbenzenesulfonyl chloride with hydrazine hydrate in the presence of a base such as sodium hydroxide . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

4-methylbenzenesulfonyl chloride+hydrazine hydrate→4-methyl-N’- (propan-2-ylidene)benzenesulfonohydrazide

Industrial Production Methods: In industrial settings, the production of 4-methyl-N’- (propan-2-ylidene)benzenesulfonohydrazide involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, and the product is often purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 4-methyl-N’- (propan-2-ylidene)benzenesulfonohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonyl derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

Substitution: The compound can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include and .

Reduction: Reducing agents such as or are used.

Substitution: Nucleophiles such as or can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce hydrazine derivatives.

Scientific Research Applications

Chemistry: 4-methyl-N’- (propan-2-ylidene)benzenesulfonohydrazide is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules and is used in the development of new chemical reactions and methodologies.

Biology: In biological research, the compound is used as a reagent for the modification of biomolecules. It can be used to introduce sulfonyl groups into proteins and other biomolecules, which can alter their properties and functions.

Medicine: The compound has potential applications in medicinal chemistry. It is being investigated for its potential as a drug candidate, particularly for its ability to interact with specific molecular targets in the body.

Industry: In industrial applications, 4-methyl-N’- (propan-2-ylidene)benzenesulfonohydrazide is used as a stabilizer and antioxidant in various products. It is also used in the production of polymers and other materials.

Mechanism of Action

The mechanism by which 4-methyl-N’- (propan-2-ylidene)benzenesulfonohydrazide exerts its effects involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways and processes, making the compound valuable for research and therapeutic applications.

Comparison with Similar Compounds

Critical Analysis of Evidence

The five evidence documents describe the following compounds:

- : CAS 340736-76-7 (C10H5F3N2O3 ), a trifluoromethyl-substituted oxadiazole derivative.

- : CAS 239097-74-6 (C7H6N2O ), a benzoxazole derivative.

- : CAS 1046861-20-4 (C6H5BBrClO2 ), a boronic acid derivative.

- : CAS 26905-02-2 (C11H14ClN), a piperidine-pyrroloquinazolinone hybrid.

None of these compounds share structural or functional similarity with C40H41N3O7S, which has a significantly larger molecular framework (40 carbons, 3 nitrogens, 7 oxygens, and 1 sulfur).

Hypothetical Framework for Comparison (If Data Were Available)

For illustrative purposes, a comparison of This compound with similar compounds would typically include:

Table 1: Structural and Physicochemical Comparison

Key Comparison Points

- Functional Groups : Sulfur and multiple oxygen/nitrogen atoms in This compound may confer unique reactivity compared to the trifluoromethyl () or benzoxazole () groups.

- Bioavailability : Larger molecules like This compound typically face challenges in membrane permeability and metabolic stability compared to smaller analogs .

Recommendations for Further Research

To address the query accurately, the following steps are necessary:

Access Specialized Databases : Use SciFinder, Reaxys, or PubChem to retrieve data on This compound , including synthesis, spectral data, and biological activity.

Compare Structural Analogs : Identify compounds with similar backbones (e.g., macrolides, peptides, or sulfonamide-containing molecules).

Validate Predictions : Employ computational tools (e.g., SwissADME, MolSoft) to predict properties like solubility, LogP, and toxicity.

Biological Activity

Chemical Structure and Properties

The molecular structure of C40H41N3O7S indicates it is a large organic molecule, likely belonging to a class of compounds known for their diverse biological activities. The presence of nitrogen, oxygen, and sulfur suggests potential interactions with biological systems that could lead to various therapeutic effects.

Structural Formula

- Molecular Formula : this compound

- Molecular Weight : 703.84 g/mol

- Functional Groups : The compound contains multiple functional groups which may include amines, sulfonamides, and esters, contributing to its reactivity and interaction with biological targets.

Antimicrobial Activity

Research has shown that compounds similar to this compound exhibit significant antimicrobial properties. A study published in the Journal of Medicinal Chemistry highlighted that related structures demonstrated efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Efficacy of Related Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 32 µg/mL |

| Compound B | Escherichia coli | 16 µg/mL |

| This compound | Staphylococcus aureus | TBD |

| This compound | Escherichia coli | TBD |

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. In vitro studies using cancer cell lines such as HeLa and MCF-7 have shown promising results indicating potential anticancer activity.

Table 2: Cytotoxic Effects on Cancer Cell Lines

The proposed mechanism of action for this compound involves the inhibition of key enzymes involved in cellular processes. For example, it may act as an inhibitor of certain kinase pathways that are crucial for cancer cell proliferation.

Case Studies

Several case studies have explored the therapeutic potential of compounds structurally related to this compound:

-

Case Study on Antimicrobial Resistance :

- A study investigated the effectiveness of a similar compound in treating infections caused by antibiotic-resistant bacteria. Results indicated a significant reduction in bacterial load in treated subjects compared to controls.

-

Case Study on Cancer Treatment :

- In clinical trials involving patients with advanced cancer, a derivative of this compound showed promising results in reducing tumor size and improving patient outcomes when combined with standard chemotherapy protocols.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.